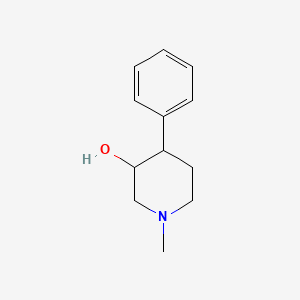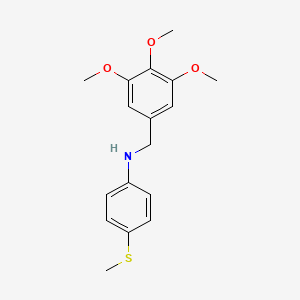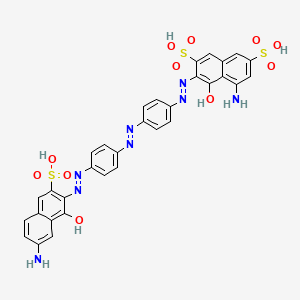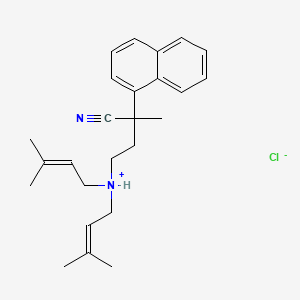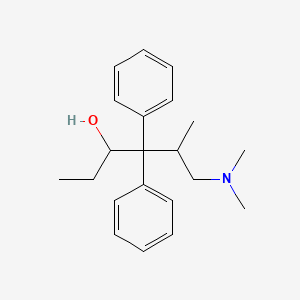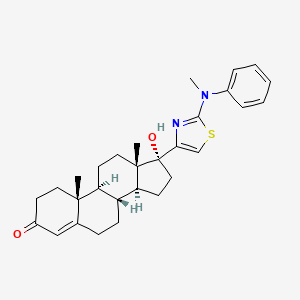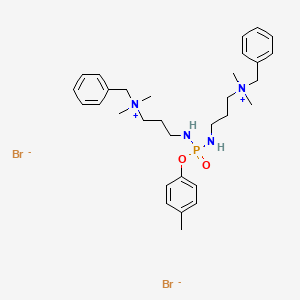
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester is a complex organic compound with the molecular formula C31-H47-N4-O2-P.2Br and a molecular weight of 698.61 This compound is known for its unique structure, which includes a phosphinicobis(iminotrimethylene) core linked to benzyldimethylammonium bromide groups and a p-tolyl ester moiety
Méthodes De Préparation
The synthesis of (Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphines, which have applications in catalysis and material science.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the synthesis of a wide range of derivatives with varying properties.
Applications De Recherche Scientifique
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of (Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules to form complexes that exhibit unique chemical and biological properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester is unique due to its specific structure and the presence of both phosphinicobis(iminotrimethylene) and benzyldimethylammonium bromide groups. Similar compounds include:
Propriétés
Numéro CAS |
21217-25-4 |
|---|---|
Formule moléculaire |
C31H47Br2N4O2P |
Poids moléculaire |
698.5 g/mol |
Nom IUPAC |
benzyl-[3-[[[3-[benzyl(dimethyl)azaniumyl]propylamino]-(4-methylphenoxy)phosphoryl]amino]propyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H47N4O2P.2BrH/c1-28-18-20-31(21-19-28)37-38(36,32-22-12-24-34(2,3)26-29-14-8-6-9-15-29)33-23-13-25-35(4,5)27-30-16-10-7-11-17-30;;/h6-11,14-21H,12-13,22-27H2,1-5H3,(H2,32,33,36);2*1H/q+2;;/p-2 |
Clé InChI |
SJRCRJHWTFRAMR-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(NCCC[N+](C)(C)CC2=CC=CC=C2)NCCC[N+](C)(C)CC3=CC=CC=C3.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


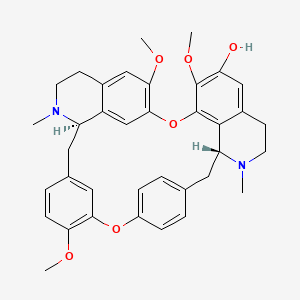
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
